N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-(2-phenylethylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-11-25-17(19-12)20-16(21)14-7-8-15(24-14)26(22,23)18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMLYZWUQJYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Furan-2-Carboxamide Core
The furan ring is typically functionalized via electrophilic substitution or cross-coupling reactions. A validated approach involves:
- Iodination of 4-chloro-2-fluorobenzoic acid using N-iodosuccinimide (NIS) in sulfuric acid at 0°C for 4 hours.
- Esterification with methanol and thionyl chloride (SOCl₂) at 70°C for 2 hours to protect the carboxylic acid.
- Grignard reaction with isopropyl magnesium bromide (i-PrMgBr) in tetrahydrofuran (THF), followed by carbon dioxide (CO₂) quenching to reintroduce the carboxylic acid.
This route yields intermediate 8 (Scheme 4 in), which is subsequently coupled to phenethylamine to form the sulfamoyl group.
Introduction of the Sulfamoyl Group
The 5-sulfamoyl moiety is introduced via sulfonation or nucleophilic substitution:
- Sulfur trioxide (SO₃) in pyridine at 100°C selectively sulfonates the furan ring at the 5-position.
- Phenethylamine is then reacted with the sulfonated intermediate using 1,1'-carbonyldiimidazole (CDI) as a coupling agent, yielding a sulfamoyl bond.
Optimization Note : Replacing SO₃ with chlorosulfonic acid reduces polymerization risks but requires stringent temperature control.
Attachment of the 4-Methylthiazol-2-yl Group
The thiazole ring is synthesized separately and coupled via amide bond formation:
- Cyclocondensation of 3-thiocyanatoacetylacetone with hydrazine derivatives in ethanol at reflux for 6–8 hours generates 5-acetyl-2-imino-4-methylthiazole.
- Hydrolysis of the imino group with hydrochloric acid (HCl) yields 4-methylthiazol-2-amine.
- Amide coupling with the furan-2-carboxylic acid intermediate using CDI in THF completes the assembly.
Yield Analysis :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole synthesis | 3-Thiocyanatoacetylacetone, EtOH, reflux | 75–82 |
| Amide coupling | CDI, THF, rt | 68 |
Mechanistic Insights and Side Reactions
Competing Pathways in Thiazole Formation
During cyclocondensation, the use of 3-chloroacetylacetone instead of thiocyanato derivatives risks forming 3,5-dimethyl-4-thiocyanato-1H-pyrazoles, which are pharmacologically irrelevant. Thiocyanate’s superior nucleophilicity ensures selective thiazole ring closure.
Sulfamoyl Stability
The N-phenethylsulfamoyl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are critical during coupling.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate:
- Stepwise Assembly : Sequential construction of furan, sulfamoyl, and thiazole moieties (yield: 58% overall).
- Convergent Synthesis : Parallel preparation of thiazole and furan-sulfamoyl intermediates followed by coupling (yield: 63% overall).
Advantages of Convergent Synthesis :
- Reduced purification steps.
- Higher tolerance for reactive functional groups.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC with a C18 column (MeCN:H₂O = 70:30) confirms >98% purity.
Industrial and Pharmacological Relevance
The compound’s structural complexity mirrors kinase inhibitors like tideglusib, which inhibits glycogen synthase kinase-3β (GSK-3β) with IC₅₀ = 0.30 μM. Modifications to the sulfamoyl or thiazole groups could enhance target specificity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group, where the phenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide exhibits significant anticancer activity. Studies have shown that this compound can:
- Induce Apoptosis : It promotes programmed cell death in various cancer cell lines by modulating mitochondrial pathways. Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) are observed following treatment .
- Inhibit Cell Proliferation : The compound causes cell cycle arrest, particularly in the S-phase, thereby inhibiting the proliferation of cancer cells .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Bactericidal Effects : It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth .
- Potential Antifungal Effects : Preliminary studies suggest that it may possess antifungal properties, although further research is necessary to confirm this activity .
Study 1: Anticancer Activity Evaluation
In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in HepG2 (liver cancer) and MCF-7 (breast cancer) cells, demonstrating its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of this compound against multiple pathogens. The findings revealed that it exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide: can be compared with other furan carboxamides and thiazole derivatives.
Similar compounds: include N-(4-methylthiazol-2-yl)-5-(N-benzylsulfamoyl)furan-2-carboxamide and N-(4-methylthiazol-2-yl)-5-(N-ethylsulfamoyl)furan-2-carboxamide.
Uniqueness
This compound: is unique due to the specific combination of the furan ring, thiazole ring, and phenethylsulfamoyl group, which imparts distinct chemical and biological properties.
Comparison: While similar compounds may share some structural features, the presence of the phenethyl group in this compound can lead to different biological activities and interactions.
Biological Activity
N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide (CAS Number: 1171227-92-1) is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The compound combines a thiazole ring with a furan moiety and a sulfamoyl group, which may contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O4S2, with a molecular weight of 391.5 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O4S2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1171227-92-1 |
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that modifications in the thiazole ring can enhance antibacterial and antifungal activities. Although specific data on this compound is limited, its structural analogs have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli .
2. Acetylcholinesterase Inhibition
Compounds containing thiazole and furan moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Similar structures have reported IC50 values in the low micromolar range, indicating potential as therapeutic agents for cognitive disorders . The molecular docking studies suggest that these compounds can effectively bind to the active site of AChE, potentially leading to increased acetylcholine levels in the brain.
3. Antitumor Activity
Thiazole derivatives are also recognized for their antitumor properties. The presence of the furan ring in conjunction with the thiazole has been associated with enhanced cytotoxicity against cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may possess similar effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antibacterial Activity : A study evaluated the antibacterial effects of various thiazole derivatives, reporting significant inhibition against Gram-positive and Gram-negative bacteria .
- Acetylcholinesterase Inhibitors : Research on related compounds indicated strong AChE inhibition, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests potential for cognitive enhancement therapies.
- Cytotoxicity : Investigations on furan-thiazole hybrids revealed substantial cytotoxic effects against multiple cancer cell lines, supporting further exploration into their use as anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones (e.g., 4-methylthiazol-2-amine precursors) .
- Step 2: Sulfamoylation of the furan ring using phenethylamine and sulfonyl chloride derivatives under anhydrous conditions .
- Step 3: Carboxamide coupling via EDCI/HOBt-mediated reactions .
Optimization Parameters:
- Temperature: Controlled at 0–5°C during sulfamoylation to prevent side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance yield in carboxamide coupling .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., thiazole C-2, furan C-5 sulfamoyl group) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC: Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer: Contradictions may arise due to:
- Metabolic Instability: Perform liver microsome assays to identify metabolic hotspots (e.g., sulfamoyl hydrolysis) .
- Solubility Limitations: Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in vivo .
- Target Engagement: Validate target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Case Study: Structural analogs with modified phenethyl groups showed improved in vivo efficacy by reducing first-pass metabolism .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Target Identification:
- Affinity Chromatography: Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries identify resistance-conferring genes (e.g., kinases, transporters) .
- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, inflammation) .
Example: A structurally similar furan-carboxamide compound inhibited NF-κB by binding IKKβ (IC = 0.8 μM) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
Methodological Answer:
- Core Modifications:
- Replace the 4-methylthiazole with 5-nitrothiazole to enhance electron-withdrawing effects .
- Vary phenethyl substituents (e.g., halogenation) to improve lipophilicity and target affinity .
- Computational Tools:
- Molecular Docking (AutoDock Vina): Predict binding modes with target proteins (e.g., COX-2, EGFR) .
- QSAR Models: Train models using bioactivity data from analogs to prioritize synthetic targets .
Q. What strategies mitigate toxicity risks during preclinical development?
Methodological Answer:
- In Vitro Tox Screens:
- hERG Assay: Assess cardiac liability using patch-clamp electrophysiology .
- CYP Inhibition: Test against CYP3A4/2D6 to predict drug-drug interactions .
- In Vivo Tolerability:
- Maximum tolerated dose (MTD) studies in rodents, monitoring liver enzymes (ALT/AST) and renal function .
Evidence: A sulfamoyl-containing analog showed hepatotoxicity at 50 mg/kg, mitigated by reducing logP via carboxylate introduction .
Q. How is metabolic stability assessed, and what structural modifications improve pharmacokinetics?
Methodological Answer:
- Metabolic Stability Assays:
- Liver Microsomes: Incubate compound with human/rat microsomes; measure half-life (t) .
- CYP Phenotyping: Identify metabolizing enzymes using isoform-specific inhibitors .
- Modifications:
- Introduce deuterium at labile C-H bonds (deuterium exchange) to slow metabolism .
- Replace furan with thiophene to reduce oxidative degradation .
Q. What formulation challenges arise due to the compound’s physicochemical properties?
Methodological Answer:
- Low Solubility:
- Co-Solvents: Use Captisol® or Labrasol® for parenteral formulations .
- Amorphous Solid Dispersion: Spray-drying with HPMC-AS improves oral bioavailability .
- Hydrolysis Sensitivity:
- Lyophilized formulations (pH 6.8 buffer) stabilize the sulfamoyl group .
Q. How can cross-disciplinary applications (e.g., chemical biology, materials science) be explored?
Methodological Answer:
- Chemical Probes:
- Conjugate with biotin for target identification via streptavidin pull-down assays .
- Materials Science:
- Incorporate into metal-organic frameworks (MOFs) for controlled drug release .
Example: A furan-carboxamide analog was used as a fluorescent probe for imaging cellular redox states .
Q. What methodologies ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Synthesis Protocols:
- Publish detailed step-by-step procedures with NMR spectra for intermediates .
- Bioactivity Assays:
- Use standardized cell lines (e.g., HEK293, HepG2) and positive controls (e.g., doxorubicin) .
- Data Sharing:
- Deposit raw NMR, HPLC, and bioassay data in open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
